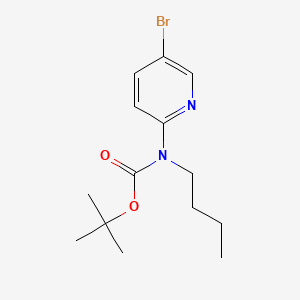

2-(N-BOC-N-butylamino)-5-bromopyridine

Descripción general

Descripción

2-(N-BOC-N-butylamino)-5-bromopyridine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a butylamino group protected by a tert-butoxycarbonyl (BOC) group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BOC-N-butylamino)-5-bromopyridine typically involves the following steps:

Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or other brominating agents under controlled conditions.

Protection of Amino Group: The amino group is protected using a tert-butoxycarbonyl (BOC) group. This step involves the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

N-alkylation: The protected amino group is then alkylated with butyl bromide to introduce the butyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

2-(N-BOC-N-butylamino)-5-bromopyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to yield the free amine.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Deprotection Reactions: The BOC group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

Substitution Reactions: The major products are the substituted pyridines with different functional groups replacing the bromine atom.

Deprotection Reactions: The major product is the free amine derivative of the compound.

Oxidation and Reduction Reactions: The major products depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 2-(N-BOC-N-butylamino)-5-bromopyridine exhibit potential as selective androgen receptor modulators (SARMs). These compounds can selectively inhibit androgen receptor activity, making them candidates for treating prostate cancer and other androgen-dependent diseases. A study highlighted the ability of such compounds to inhibit the proliferation of prostate cancer cell lines effectively, demonstrating their therapeutic potential in oncology .

Neurological Research

Compounds with a similar structure have been investigated for their neuroprotective effects. For instance, derivatives have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative disorders. The ability to cross the blood-brain barrier enhances their applicability in neurological research .

Mechanistic Insights

Studies have explored the mechanism of action for compounds related to this compound, focusing on their interaction with biological receptors. For example, research has demonstrated that these compounds can influence cellular signaling pathways relevant to cancer progression and neuronal health .

Structure-Activity Relationship (SAR) Studies

The compound's structure allows for modifications that can enhance its biological activity. SAR studies have been crucial in identifying how changes in the chemical structure affect potency and selectivity towards specific biological targets .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Research | Potential as selective androgen receptor modulators | Inhibition of prostate cancer cell proliferation |

| Neurological Research | Modulation of neurotransmitter systems | Neuroprotective effects observed |

| Mechanistic Studies | Interaction with biological receptors | Influence on cancer progression pathways |

| Structure-Activity Relationship | Identification of effective modifications | Enhanced potency through structural modifications |

Case Study 1: Anticancer Efficacy

A notable study evaluated a series of BOC-protected pyridine derivatives, including this compound, for their ability to inhibit androgen receptor signaling in prostate cancer models. The results indicated a significant reduction in tumor growth rates compared to control groups, suggesting a strong therapeutic potential .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of similar compounds in models of Alzheimer's disease. The study found that these compounds could reduce amyloid-beta aggregation and improve cognitive function in treated animals, highlighting their potential role in neurodegenerative disease management .

Mecanismo De Acción

The mechanism of action of 2-(N-BOC-N-butylamino)-5-bromopyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the bromine atom and the butylamino group can influence its binding affinity and specificity for these targets. The BOC protecting group can be removed to expose the free amine, which can then participate in further chemical reactions or interactions.

Comparación Con Compuestos Similares

2-(N-BOC-N-butylamino)-5-bromopyridine can be compared with other similar compounds, such as:

2-(N-BOC-N-methylamino)-5-bromopyridine: This compound has a methyl group instead of a butyl group, which can affect its chemical properties and reactivity.

2-(N-BOC-N-butylamino)-3-bromopyridine: The bromine atom is located at the 3-position instead of the 5-position, which can influence its reactivity and applications.

2-(N-BOC-N-butylamino)-5-chloropyridine: This compound has a chlorine atom instead of a bromine atom, which can affect its chemical properties and reactivity.

Actividad Biológica

Overview of 2-(N-BOC-N-butylamino)-5-bromopyridine

This compound is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a BOC (tert-butyloxycarbonyl) protecting group on the nitrogen atom, which is commonly used to enhance the stability and solubility of amines in various chemical reactions. The presence of bromine at the 5-position of the pyridine ring may also influence its pharmacological properties.

Pharmacological Properties

Research indicates that compounds similar to this compound can exhibit:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.

- Antitumor Activity : Certain pyridine derivatives have been studied for their ability to inhibit cancer cell proliferation.

- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A study evaluating a series of brominated pyridine derivatives found that modifications at the 5-position enhanced activity against Gram-positive bacteria. This suggests that this compound could potentially exhibit similar properties.

- Cancer Research : In a screening of various pyridine-based compounds for anticancer activity, derivatives were found to inhibit tumor growth in vitro. While specific data on this compound is lacking, its structural similarity may predict analogous effects.

- Neuropharmacology : Research into related compounds indicates they may modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which could position this compound as a candidate for further neuropharmacological studies.

Summary of Biological Activities of Pyridine Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| 2-Amino-5-bromopyridine | Antimicrobial | |

| 4-(Piperidin-3-ylmethyl)pyrimidin-2-amine | Antitumor | |

| N,N-Dimethylpyridinyl derivatives | Neuroprotective |

Comparative Analysis of Related Compounds

| Compound | IC50 (µM) Antitumor | Antimicrobial Spectrum |

|---|---|---|

| 2-Amino-5-bromopyridine | 25 | Gram-positive bacteria |

| 4-(Piperidin-3-ylmethyl) derivatives | 30 | Broad-spectrum |

| N,N-Dimethyl derivatives | 15 | Selective for certain fungi |

Propiedades

IUPAC Name |

tert-butyl N-(5-bromopyridin-2-yl)-N-butylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O2/c1-5-6-9-17(13(18)19-14(2,3)4)12-8-7-11(15)10-16-12/h7-8,10H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYHNENQXVHJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716546 | |

| Record name | tert-Butyl (5-bromopyridin-2-yl)butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291487-21-2 | |

| Record name | Carbamic acid, N-(5-bromo-2-pyridinyl)-N-butyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1291487-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (5-bromopyridin-2-yl)butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.